molecular formula C15H16N6O2S B4391823 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide

2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B4391823
M. Wt: 344.4 g/mol
InChI Key: LNCRHVAQNXDBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of inflammatory cytokines in immune cells. Additionally, this compound has been shown to have a low toxicity profile, making it a promising drug candidate.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments include its ability to selectively target cancer cells and its low toxicity profile. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, future research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

The scientific research application of 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide is mainly focused on its potential use as a drug candidate. This compound has been studied for its ability to inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. It has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-3-11-6-4-5-7-12(11)21-15(17-19-20-21)24-9-14(22)16-13-8-10(2)23-18-13/h4-8H,3,9H2,1-2H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCRHVAQNXDBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
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2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
Reactant of Route 3
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2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
Reactant of Route 4
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2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
Reactant of Route 5
2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
Reactant of Route 6
2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide

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